![molecular formula C19H28N4O7 B12590606 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline CAS No. 573690-71-8](/img/structure/B12590606.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl-glycyl sequence, with a prop-2-en-1-yloxycarbonyl group attached
Preparation Methods
The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves several steps, starting with the protection of amino groups using the prop-2-en-1-yloxycarbonyl group. The synthetic route typically includes the following steps:
Protection of Amino Groups: The amino groups of the proline and alanine residues are protected using the prop-2-en-1-yloxycarbonyl group.
Peptide Bond Formation: The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic conditions to yield the final peptide.
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
Chemical Reactions Analysis
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yloxycarbonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex peptides and as a building block for more intricate molecular structures.
Biology: It is utilized in studies related to protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the production of peptide-based materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved in its action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline can be compared with other similar compounds, such as:
1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-L-prolyl-L-proline: This compound has a similar structure but with a different protecting group.
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioorthogonal reactions and has a similar protecting group but different amino acid residues.
The uniqueness of this compound lies in its specific sequence of amino acids and the presence of the prop-2-en-1-yloxycarbonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
573690-71-8 |
|---|---|
Molecular Formula |
C19H28N4O7 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H28N4O7/c1-3-10-30-19(29)23-9-4-6-13(23)17(26)21-12(2)16(25)20-11-15(24)22-8-5-7-14(22)18(27)28/h3,12-14H,1,4-11H2,2H3,(H,20,25)(H,21,26)(H,27,28)/t12-,13-,14-/m0/s1 |
InChI Key |
LQHFXIRGOYXVPO-IHRRRGAJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC=C |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



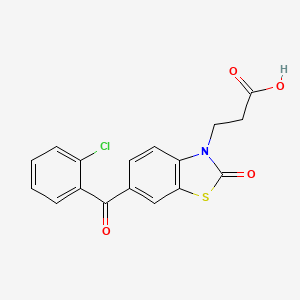
![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
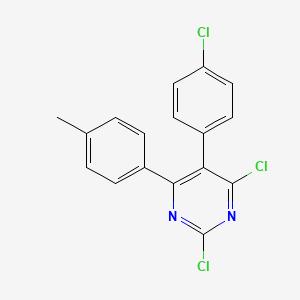
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
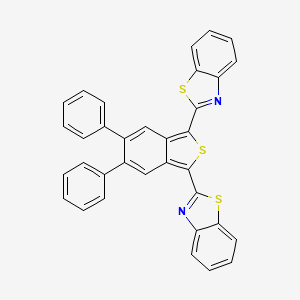
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
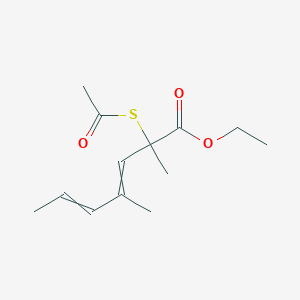
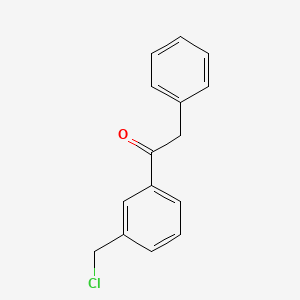
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
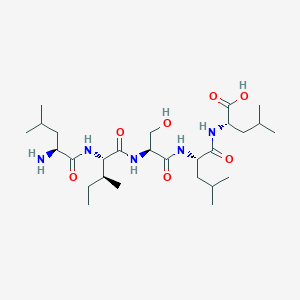
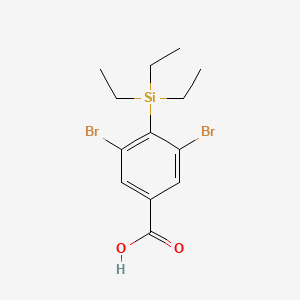
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)
